

"2,2-Bis(2-hydroxy-5-biphenyl)propane chemical structure and IUPAC name"

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Compound of Interest

Compound Name: 2,2-Bis(2-hydroxy-5-biphenyl)propane

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An In-depth Technical Guide to 2,2-Bis(2-hydroxy-5-biphenyl)propane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and available research data for **2,2-Bis(2-hydroxy-5-biphenyl)propane**. The information is intended for professionals in research and development who are interested in the potential applications of this compound, particularly in the field of endocrinology.

Chemical Structure and IUPAC Name

2,2-Bis(2-hydroxy-5-biphenyl)propane is a biphenyl derivative of bisphenol A. Its chemical structure consists of a propane unit linking two 2-hydroxy-5-biphenyl groups.

Chemical Structure:

IUPAC Name: 4-[2-(4-hydroxy-3-phenylphenyl)propan-2-yl]-2-phenylphenol^[1]

Synonyms: 5,5'-Isopropylidenebis(2-hydroxybiphenyl), 4,4'-Isopropylidenebis(2-phenylphenol), BisOPP-A^[2]

Physicochemical and Biological Properties

The following tables summarize the known quantitative data for **2,2-Bis(2-hydroxy-5-biphenyl)propane**.

Table 1: General and Physicochemical Properties

Property	Value	Source
CAS Number	24038-68-4	[2]
Molecular Formula	C ₂₇ H ₂₄ O ₂	[1] [2]
Molecular Weight	380.48 g/mol	[2]
Appearance	White to almost white powder/crystal	
Melting Point	115.0 to 124.0 °C	
Solubility	Soluble in methanol; slightly soluble in DMSO	[3]
Purity	>98.0% (HPLC)	[2]
Predicted XlogP	7.3	[1]

Table 2: Predicted Mass Spectrometry Data

Adduct	m/z	Source
[M+H] ⁺	381.18492	[1]
[M+Na] ⁺	403.16686	[1]
[M-H] ⁻	379.17036	[1]
[M+NH ₄] ⁺	398.21146	[1]
[M+K] ⁺	419.14080	[1]

Table 3: Biological Data

Target	Activity	Source
Thyroid Stimulating Hormone Receptor (human)	Targets the receptor	[2] [4]

Note: Detailed quantitative biological activity data such as IC₅₀ or binding affinity values are not readily available in the public domain.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **2,2-Bis(2-hydroxy-5-biphenyl)propane** are not extensively published. The following sections provide generalized, representative methodologies.

3.1. General Synthesis Protocol

The synthesis of bisphenol derivatives often involves the acid-catalyzed condensation of a phenol with a ketone. A plausible, though not experimentally verified, synthesis for **2,2-Bis(2-hydroxy-5-biphenyl)propane** would involve the reaction of 2-phenylphenol with acetone in the presence of an acid catalyst.

Materials:

- 2-phenylphenol
- Acetone
- Acid catalyst (e.g., dodecylbenzene sulfonic acid)
- Promoter (e.g., 3-mercaptopropionic acid)
- Solvent (e.g., toluene)

Procedure:

- Charge a reaction vessel with 2-phenylphenol and a suitable solvent.
- Add the acid catalyst and promoter to the mixture.

- Heat the mixture to a specified temperature (e.g., 50-80°C).
- Slowly add acetone to the reaction mixture over a period of several hours while maintaining the temperature.
- After the addition is complete, continue to stir the reaction mixture for an extended period (e.g., 4-10 hours) until the reaction is complete, as monitored by a suitable technique (e.g., HPLC).
- Upon completion, cool the reaction mixture and wash with water to remove the catalyst and any unreacted acetone.
- The organic layer is then concentrated under reduced pressure to yield the crude product.
- The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield pure **2,2-Bis(2-hydroxy-5-biphenyl)propane**.

3.2. General Protocol for a Thyroid Stimulating Hormone Receptor (TSHR) Binding Assay

To evaluate the interaction of **2,2-Bis(2-hydroxy-5-biphenyl)propane** with the TSHR, a competitive radioligand binding assay could be employed.

Materials:

- Cell membranes prepared from a cell line overexpressing the human TSHR.
- Radiolabeled TSH (e.g., ¹²⁵I-TSH).
- **2,2-Bis(2-hydroxy-5-biphenyl)propane** (test compound).
- Unlabeled TSH (for determining non-specific binding).
- Assay buffer (e.g., Hanks' Balanced Salt Solution with BSA).
- 96-well plates.
- Scintillation counter.

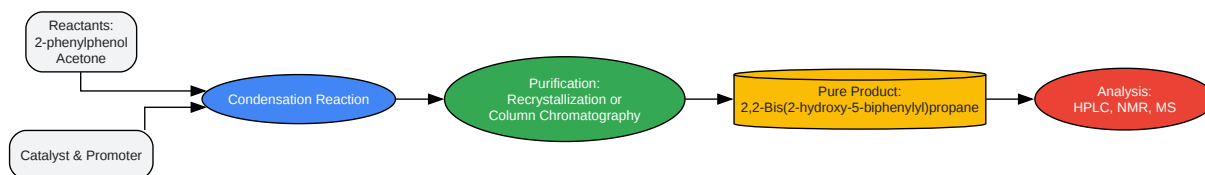
Procedure:

- In a 96-well plate, add the TSHR-expressing cell membranes.
- Add varying concentrations of the test compound, **2,2-Bis(2-hydroxy-5-biphenyl)propane**.
- For control wells, add either assay buffer (for total binding) or a high concentration of unlabeled TSH (for non-specific binding).
- Add the radiolabeled TSH to all wells to initiate the binding reaction.
- Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
- Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- The specific binding is calculated by subtracting the non-specific binding from the total binding. The data can be analyzed to determine the binding affinity (e.g., K_i or IC_{50}) of **2,2-Bis(2-hydroxy-5-biphenyl)propane** for the TSHR.

Visualizations

4.1. Logical Workflow for Synthesis

The following diagram illustrates a general workflow for the synthesis and purification of **2,2-Bis(2-hydroxy-5-biphenyl)propane**.

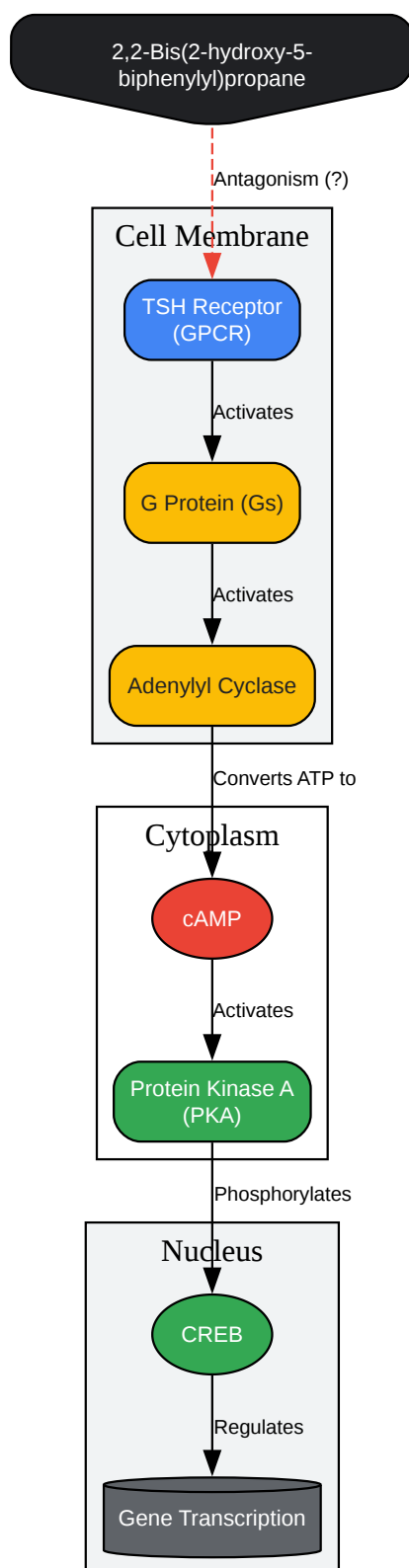


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Caption: A generalized workflow for the synthesis of **2,2-Bis(2-hydroxy-5-biphenyl)propane**.

4.2. Postulated Signaling Pathway

Given that **2,2-Bis(2-hydroxy-5-biphenyl)propane** targets the TSH receptor, a G-protein coupled receptor, it is likely to modulate downstream signaling pathways. The following diagram illustrates a simplified, hypothetical signaling pathway that could be affected.



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Caption: A hypothetical TSH receptor signaling pathway potentially modulated by the compound.

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